molecular formula C10H10OS B6253407 (3-methyl-1-benzothiophen-7-yl)methanol CAS No. 130220-06-3

(3-methyl-1-benzothiophen-7-yl)methanol

Cat. No.: B6253407
CAS No.: 130220-06-3
M. Wt: 178.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-1-benzothiophen-7-yl)methanol is an organic compound with the chemical formula C10H10OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a benzothiophene ring substituted with a methyl group at the 3-position and a methanol group at the 7-position. Benzothiophenes are known for their diverse biological activities and are used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-benzothiophen-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylbenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 7-position. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-benzothiophen-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methanol group, yielding 3-methylbenzothiophene.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: 3-methyl-1-benzothiophen-7-carboxylic acid.

    Reduction: 3-methylbenzothiophene.

    Substitution: Various halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

(3-methyl-1-benzothiophen-7-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active benzothiophenes.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzothiophen-7-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methyl and methanol substituents.

    3-methylbenzothiophene: Similar structure but lacks the methanol group.

    7-hydroxybenzothiophene: Similar structure but with a hydroxyl group instead of a methanol group.

Uniqueness

(3-methyl-1-benzothiophen-7-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the benzothiophene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

130220-06-3

Molecular Formula

C10H10OS

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.